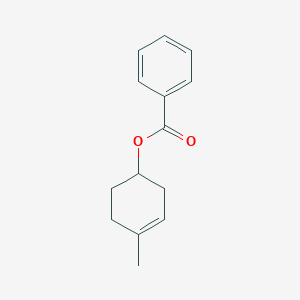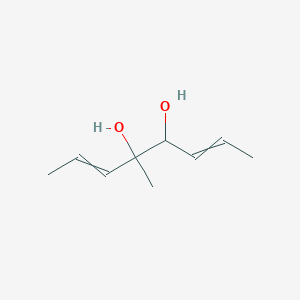
4-Methyl-2,6-octadiene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-octadiene-4,5-diol is an organic compound with the molecular formula C9H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its unique structure, which includes a methyl group and two double bonds in its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-octadiene-4,5-diol typically involves the reaction of 4-methyl-2,6-octadiene with a suitable oxidizing agent to introduce the hydroxyl groups. One common method is the hydroboration-oxidation reaction, where the double bonds in 4-methyl-2,6-octadiene react with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic oxidation methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-octadiene-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Formation of 4-methyl-2,6-octadiene-4,5-dione.
Reduction: Formation of 4-methyl-2,6-octane-4,5-diol.
Substitution: Formation of 4-methyl-2,6-octadiene-4,5-dichloride.
Scientific Research Applications
4-Methyl-2,6-octadiene-4,5-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-octadiene-4,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The double bonds in the compound may also participate in reactions with other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Octadiene-4,5-diol: Lacks the methyl group present in 4-Methyl-2,6-octadiene-4,5-diol.
2,6-Dimethyl-2,6-octadiene: Contains two methyl groups and lacks hydroxyl groups.
3,7-Dimethyl-2,6-octadiene: Similar structure but with different positions of methyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
56335-74-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methylocta-2,6-diene-4,5-diol |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(10)9(3,11)7-5-2/h4-8,10-11H,1-3H3 |
InChI Key |
NXBKPRBBLDQSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(C)(C=CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


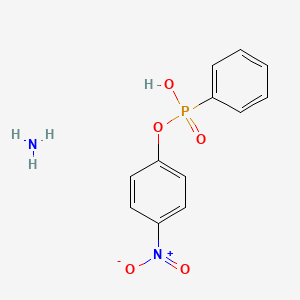
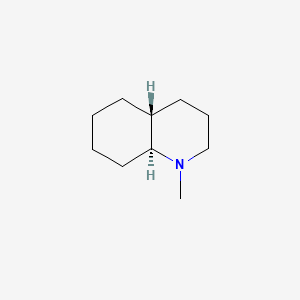
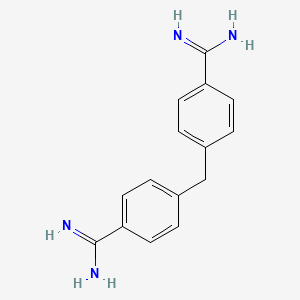
![3-[(2Z)-2-[(2E)-2-[[3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13801763.png)
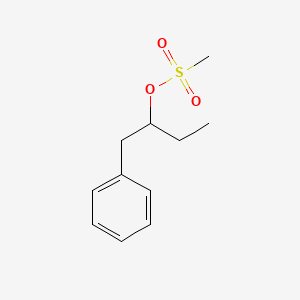
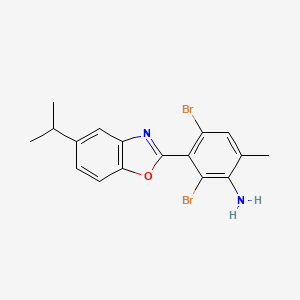
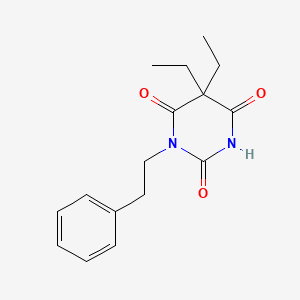
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)
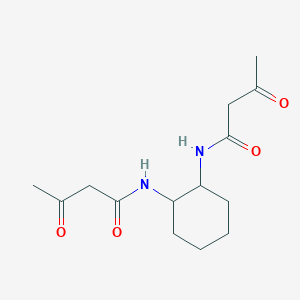
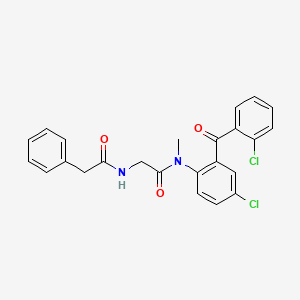
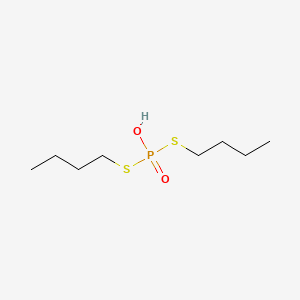
![Ethanol, 2-[butyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]-](/img/structure/B13801800.png)
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)
